3-Chloro-6-(4-hydroxyphenyl)pyridazine
Overview
Description
Scientific Research Applications
Synthesis and Structural Characterization
Synthesis and Crystal Structure Characterization : Pyridazine derivatives like 3-Chloro-6-(4-hydroxyphenyl)pyridazine have been synthesized and characterized using techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies help in understanding their molecular structure and properties. For example, the triazole pyridazine derivatives have shown potential in various biological applications due to their unique structure (Sallam et al., 2021).
Density Functional Theory (DFT) Calculations : DFT calculations are commonly used to predict the electronic structure and related properties of pyridazine derivatives. This theoretical approach complements experimental findings and aids in the understanding of their potential applications (Sarıkaya et al., 2017).
Agricultural and Industrial Applications
Herbicidal Activities : Certain pyridazine derivatives, including those similar to this compound, have been found to exhibit significant herbicidal activities. This makes them potential candidates for use in agriculture as weed control agents (Xu et al., 2012).
Surface Protection and Corrosion Inhibition : Pyridazine derivatives have been studied for their potential in protecting metal surfaces and inhibiting corrosion, particularly in acidic environments. This application is significant in industries dealing with metal preservation and maintenance (Mashuga et al., 2017).
Pharmaceutical and Biomedical Research
Potential in Drug Discovery : The structural diversity and unique properties of pyridazine derivatives, including this compound, make them interesting candidates for drug discovery and pharmaceutical research. Their ability to interact with various biological targets can lead to the development of new therapeutic agents (Husain et al., 2017).
Investigation of Biological Activities : Some pyridazine derivatives have been evaluated for biological activities such as anti-inflammatory and anticonvulsant effects. This research is crucial in understanding how these compounds can be used in medical applications (Hallot et al., 1986).
Properties
IUPAC Name |
4-(6-chloropyridazin-3-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClN2O/c11-10-6-5-9(12-13-10)7-1-3-8(14)4-2-7/h1-6,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSUYLPCPJZSZSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(C=C2)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544155 | |
Record name | 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
99708-46-0 | |
Record name | 4-(6-Chloropyridazin-3(2H)-ylidene)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40544155 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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